molecular formula C9H6N2 B1403956 6-Ethynylimidazo[1,2-A]pyridine CAS No. 1373337-86-0

6-Ethynylimidazo[1,2-A]pyridine

Cat. No.: B1403956
CAS No.: 1373337-86-0
M. Wt: 142.16 g/mol
InChI Key: KUHIBJLZIHAUKJ-UHFFFAOYSA-N
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Description

6-Ethynylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is known for its potent mutagenic and carcinogenic properties and has been found in various food products, including grilled and smoked meats. Due to its potential health effects and role in cancer development, it has been extensively studied.

Biochemical Analysis

Biochemical Properties

6-Ethynylimidazo[1,2-A]pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to induce oxidative stress and cell senescence in chronic myeloid leukemia cells . It interacts with enzymes involved in redox reactions, leading to increased lipid peroxidation and decreased levels of reduced glutathione. These interactions highlight the compound’s potential as a pro-oxidant, which can disrupt cellular redox balance and promote oxidative damage.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In chronic myeloid leukemia cells, this compound induces cell senescence and oxidative stress . It decreases cell proliferation and increases cell senescence after 48 and 72 hours of exposure. Additionally, this compound influences cell signaling pathways by inducing oxidative stress, which can lead to alterations in gene expression and cellular metabolism. These effects underscore the compound’s potential as an antitumor agent.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to induce oxidative stress and disrupt cellular redox balance. This compound interacts with enzymes involved in redox reactions, leading to increased lipid peroxidation and decreased levels of reduced glutathione . These interactions result in oxidative damage to cellular components, promoting cell senescence and inhibiting cell proliferation. Additionally, this compound may influence gene expression by inducing oxidative stress, which can activate signaling pathways involved in cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound induces oxidative stress and cell senescence in chronic myeloid leukemia cells after 48 and 72 hours of exposure . The stability and degradation of this compound in laboratory conditions are crucial factors that influence its long-term effects on cellular function. Prolonged exposure to this compound can lead to sustained oxidative stress and cellular damage, highlighting the importance of understanding its temporal dynamics in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound can lead to increased oxidative stress and cellular damage, while lower doses may have less pronounced effects. Studies have shown that the compound’s pro-oxidant properties can induce oxidative stress and cell senescence in a dose-dependent manner . High doses of this compound may also result in toxic or adverse effects, underscoring the need for careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors involved in redox reactions. This compound induces oxidative stress by increasing lipid peroxidation and decreasing levels of reduced glutathione . These interactions highlight the compound’s role in disrupting cellular redox balance and promoting oxidative damage. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound’s ability to induce oxidative stress and cellular damage suggests that it may accumulate in specific cellular compartments where redox reactions occur . Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. This compound may localize to specific cellular compartments where redox reactions occur, such as the mitochondria and endoplasmic reticulum . The targeting signals and post-translational modifications that direct this compound to these compartments are important factors that influence its biochemical properties and cellular effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines, including 6-Ethynylimidazo[1,2-A]pyridine, can be achieved through various methods. Some common synthetic strategies include:

    Condensation Reactions: This involves the condensation of 2-aminopyridine with aldehydes or other carbonyl compounds.

    Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the imidazo[1,2-a]pyridine core.

    Oxidative Coupling: This method uses oxidizing agents to couple different fragments and form the desired heterocyclic structure.

    Tandem Reactions: These are sequences of reactions that occur in a single reaction vessel, leading to the formation of the imidazo[1,2-a]pyridine scaffold.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above-mentioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Specific details on industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

6-Ethynylimidazo[1,2-A]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine N-oxides, while reduction can yield various reduced derivatives .

Scientific Research Applications

6-Ethynylimidazo[1,2-A]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its mutagenic and carcinogenic properties make it a valuable tool for studying DNA damage and repair mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of cancer.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

6-Ethynylimidazo[1,2-A]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives:

    2-Substituted Imidazo[1,2-a]pyridines: These compounds often exhibit different biological activities and are used in various therapeutic applications.

    3-Substituted Imidazo[1,2-a]pyridines: These derivatives are known for their sedative and anxiolytic properties.

    4-Substituted Imidazo[1,2-a]pyridines: These compounds are explored for their potential in treating neurological disorders.

The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical reactivity and biological activity compared to other derivatives .

Properties

IUPAC Name

6-ethynylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-2-8-3-4-9-10-5-6-11(9)7-8/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHIBJLZIHAUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN2C=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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